molecular formula C15H18N2O4 B4549031 N-(3,4-dimethoxyphenyl)-5-propyl-3-isoxazolecarboxamide

N-(3,4-dimethoxyphenyl)-5-propyl-3-isoxazolecarboxamide

Cat. No.: B4549031
M. Wt: 290.31 g/mol
InChI Key: LSXAWGKXMYVAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-5-propyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.12665706 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

The research into compounds related to N-(3,4-dimethoxyphenyl)-5-propyl-3-isoxazolecarboxamide often focuses on their synthesis and structural analysis. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, derived from similar compound structures, has been explored. The crystal structure of such compounds is analyzed to understand their crystalline form, which is crucial for evaluating their potential applications in various fields, including pharmaceuticals and materials science (Prabhuswamy et al., 2016).

Antitumor and Anti-inflammatory Properties

Another area of interest is the investigation of the antitumor and anti-inflammatory properties of compounds structurally similar to this compound. Research on various derivatives has shown significant anti-inflammatory activity and potential antitumor properties, indicating their importance in developing new therapeutic agents (El‐Hawash & El-Mallah, 1998).

Electrochromic and Conductive Polymers

Aromatic polyamides incorporating dimethoxyphenyl units have been synthesized and analyzed for their electrochromic and conductive properties. These materials are of interest for applications in electronic devices due to their excellent solubility, thermal stability, and reversible electrochromic behavior, which can be enhanced by incorporating specific functional groups (Wang & Hsiao, 2014).

Applications in Organic Synthesis and Catalysis

Additionally, compounds with the dimethoxyphenyl group have been utilized as ligands in catalytic processes, such as the copper-catalyzed amination of aryl halides. This application is crucial for synthesizing primary arylamines, which are valuable intermediates in pharmaceutical and material science research (Jiang et al., 2020).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-propyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-4-5-11-9-12(17-21-11)15(18)16-10-6-7-13(19-2)14(8-10)20-3/h6-9H,4-5H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXAWGKXMYVAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-5-propyl-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-5-propyl-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-5-propyl-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-5-propyl-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-5-propyl-3-isoxazolecarboxamide
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-5-propyl-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.